molecular formula C12H13BrN2O2 B592332 tert-Butyl 6-Bromo-1H-indazole-1-carboxylate CAS No. 877264-77-2

tert-Butyl 6-Bromo-1H-indazole-1-carboxylate

Cat. No. B592332
M. Wt: 297.152
InChI Key: XAKCDPNWVLWUEP-UHFFFAOYSA-N
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Description

“tert-Butyl 6-Bromo-1H-indazole-1-carboxylate” is a chemical compound with the molecular formula C12H13BrN2O2 . It is used as a building block in heterocyclic chemistry .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-Bromo-1H-indazole-1-carboxylate” consists of a bromine atom attached to the 6th carbon of an indazole ring, which is further connected to a carboxylate group . The carboxylate group is esterified with a tert-butyl group .


Physical And Chemical Properties Analysis

“tert-Butyl 6-Bromo-1H-indazole-1-carboxylate” has a molecular weight of 297.15 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 377.4±34.0 °C at 760 mmHg, and a flash point of 182.0±25.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Synthesis and Structural Analysis : The compound is a significant intermediate of 1H-indazole derivatives. Its structure has been analyzed through spectroscopy and X-ray diffraction, revealing insights into its molecular structure and physicochemical features (Ye et al., 2021).

  • Application in N-1-Difluoromethylation : It is used in the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate, demonstrating a mild and scalable procedure. This process is significant for the functionalization of indazole and other heterocycles (Hong et al., 2020).

  • Synthesis of Indazole Derivatives : A method for synthesizing indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives involves the compound as a reactant. These derivatives have potential applications in various fields, including pharmaceuticals (Chen et al., 2019).

  • Antimicrobial Activity : Research on tert-butyl carbazate derivatives, which are structurally related to tert-Butyl 6-Bromo-1H-indazole-1-carboxylate, indicates potential antimicrobial activities. This suggests that the compound could be explored for similar properties (Ghoneim & Mohamed, 2013).

  • Metal-Free Trifluoromethylation : The compound is utilized in metal-free trifluoromethylation processes, indicating its versatility in organic synthesis and potential applications in developing pharmaceuticals and agrochemicals (Ghosh et al., 2018).

  • Cyclopropanation Catalyst : It has been used as a catalyst in the highly enantioselective cyclopropanation of styrene derivatives. This application is significant in the synthesis of complex organic molecules (Fukuda & Katsuki, 1997).

properties

IUPAC Name

tert-butyl 6-bromoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKCDPNWVLWUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653354
Record name tert-Butyl 6-bromo-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-Bromo-1H-indazole-1-carboxylate

CAS RN

877264-77-2
Record name tert-Butyl 6-bromo-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-indazole, N1-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
V Bacauanu - 2021 - search.proquest.com
… ON CF2H NO Me Me Me tert-butyl 6-(difluoromethyl)-1H-indazole-1-carboxylate (37) Prepared following general procedure A using tert-butyl 6-bromo-1H-indazole-1- carboxylate (149 …
Number of citations: 0 search.proquest.com

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